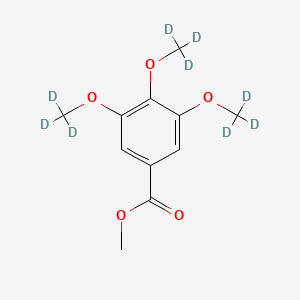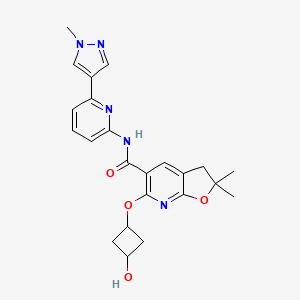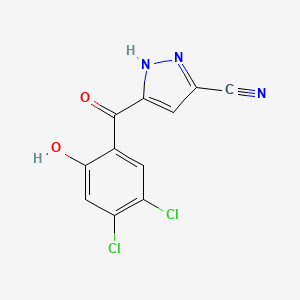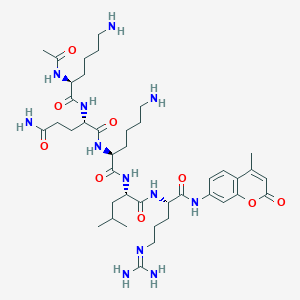
Ac-KQKLR-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-KQKLR-AMC, also known as Ac-Lys-Gln-Lys-Leu-Arg-AMC, is a fluorogenic substrate for Cathepsin S, a lysosomal cysteine protease. Cathepsin S plays a crucial role in MHC Class II antigen presentation and nociception. The activity of this compound is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ac-KQKLR-AMC involves solid-phase peptide synthesis (SPPS) techniques. The peptide sequence Ac-Lys-Gln-Lys-Leu-Arg is assembled on a resin, followed by the attachment of the AMC fluorophore. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the deprotection of amino groups using TFA .
Industrial Production Methods: Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Ac-KQKLR-AMC primarily undergoes hydrolysis reactions catalyzed by Cathepsin S. The hydrolysis of the peptide bond between the arginine residue and the AMC fluorophore releases the fluorescent AMC molecule .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of Cathepsin S and is typically carried out in a buffered solution at an optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) or Tris-HCl .
Major Products Formed: The major product formed from the hydrolysis of this compound is the free AMC fluorophore, which can be detected and quantified using fluorescence spectroscopy .
Aplicaciones Científicas De Investigación
Ac-KQKLR-AMC is widely used in scientific research to measure the activity of Cathepsin S. This compound is valuable in studies related to autoimmune diseases, atherosclerosis, cancer, obesity, and related diseases. It helps in understanding the role of Cathepsin S in these pathologies and in the development of potential therapeutic interventions .
Mecanismo De Acción
The mechanism of action of Ac-KQKLR-AMC involves its hydrolysis by Cathepsin S. Cathepsin S cleaves the peptide bond between the arginine residue and the AMC fluorophore, releasing the fluorescent AMC molecule. This reaction allows for the quantification of Cathepsin S activity, providing insights into its role in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds:
- Ac-Lys-Gln-Lys-Leu-Arg-AMC
- Ac-Lys-Gln-Lys-Leu-Arg-AMC
Uniqueness: Ac-KQKLR-AMC is unique due to its specific substrate sequence for Cathepsin S and its fluorogenic properties. The release of the AMC fluorophore upon hydrolysis provides a sensitive and quantifiable measure of Cathepsin S activity, making it a valuable tool in biochemical and medical research .
Propiedades
Fórmula molecular |
C41H66N12O9 |
|---|---|
Peso molecular |
871.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C41H66N12O9/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47)/t28-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
MCFRESQPXYOXHO-XDIGFQIYSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
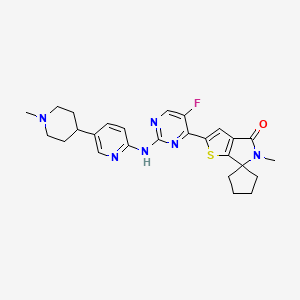
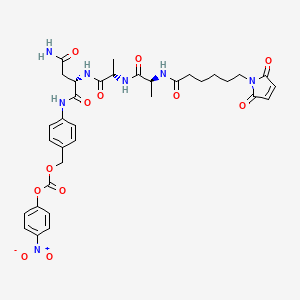
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)

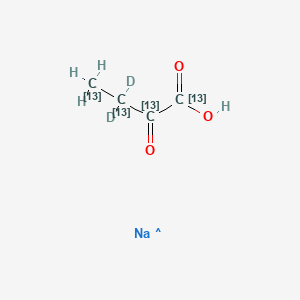
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)

